Cas no 2229513-15-7 (2-4-(2-methylpropyl)phenylethanimidamide)

2-4-(2-methylpropyl)phenylethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(2-methylpropyl)phenylethanimidamide
- 2229513-15-7
- 2-[4-(2-methylpropyl)phenyl]ethanimidamide
- EN300-1773111
-
- インチ: 1S/C12H18N2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H3,13,14)
- InChIKey: QTSAZCOKRCCUFD-UHFFFAOYSA-N
- ほほえんだ: NC(CC1C=CC(=CC=1)CC(C)C)=N
計算された属性
- せいみつぶんしりょう: 190.146998583g/mol
- どういたいしつりょう: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.9Ų
2-4-(2-methylpropyl)phenylethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773111-0.1g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1773111-10.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1773111-5.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1773111-10g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1773111-0.5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1773111-1.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1773111-2.5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1773111-1g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1773111-0.05g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1773111-5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 5g |
$2858.0 | 2023-09-20 |
2-4-(2-methylpropyl)phenylethanimidamide 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-4-(2-methylpropyl)phenylethanimidamideに関する追加情報
2-4-(2-Methylpropyl)phenylethanimidamide: A Comprehensive Overview
The compound with CAS No. 2229513-15-7, commonly referred to as 2-4-(2-methylpropyl)phenylethanimidamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 2-4-(2-methylpropyl)phenylethanimidamide.
Chemical Structure and Properties
2-4-(2-Methylpropyl)phenylethanimidamide is an aromatic compound characterized by a phenyl ring substituted with a 2-methylpropyl group at the 4-position. The ethanimidamide functional group further enhances its chemical reactivity and biological activity. The compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its molecular weight is around 300 g/mol, making it suitable for various synthetic applications.
Recent studies have highlighted the importance of ethanimidamide groups in modulating the pharmacokinetic properties of molecules. The presence of this group in 2-4-(2-methylpropyl)phenylethanimidamide has been shown to improve bioavailability and reduce toxicity, making it a promising candidate for drug delivery systems.
Synthesis and Characterization
The synthesis of 2-4-(2-methylpropyl)phenylethanimidamide involves a multi-step process that typically begins with the preparation of the phenyl derivative. The key steps include Friedel-Crafts alkylation to introduce the 2-methylpropyl group onto the phenyl ring, followed by nucleophilic substitution to attach the ethanimidamide moiety. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the compound.
Recent advancements in catalytic methods have enabled the efficient synthesis of ethanimidamide-containing compounds, including 2-4-(2-methylpropyl)phenylethanimidamide, with high yields and selectivity. These methods leverage transition metal catalysts and green chemistry principles, aligning with current trends toward sustainable chemical synthesis.
Applications in Pharmacology
The unique combination of structural features in 2-4-(2-methylpropyl)phenylethanimidamide makes it an attractive candidate for pharmacological applications. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant activity against chronic inflammatory conditions such as arthritis. The compound has also shown promise in anticancer research, particularly in targeting specific oncogenic pathways.
In addition to its therapeutic potential, ethanimidamide-containing compounds like 2-4-(2-methylpropyl)phenylethanimidamide are being explored for their role in drug delivery systems. Their ability to form stable complexes with drugs enhances their efficacy and reduces side effects, making them valuable tools in modern medicine.
Materials Science Applications
Beyond pharmacology, 2-4-(2-methylpropyl)phenylethanimidamide has found applications in materials science. Its aromatic structure and functional groups make it suitable for use in polymer synthesis and as a precursor for advanced materials such as conductive polymers and organic semiconductors.
Recent research has focused on incorporating ethanimidamide-containing compounds into polymer networks to enhance their mechanical properties and thermal stability. These findings suggest that 2-4-(2-methylpropyl)phenylethanimidamide could play a pivotal role in developing next-generation materials for electronics and aerospace industries.
Future Directions and Research Opportunities
The future of ethanimidamide-containing compounds, including CAS No. 229513-15-7, lies in exploring their full potential across diverse fields. Ongoing research aims to optimize their synthesis processes, enhance their bioavailability, and expand their application domains.
Collaborative efforts between chemists, pharmacologists, and materials scientists are expected to unlock new possibilities for ethanimidamides, particularly in areas such as personalized medicine and sustainable materials production.
Conclusion
In conclusion
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